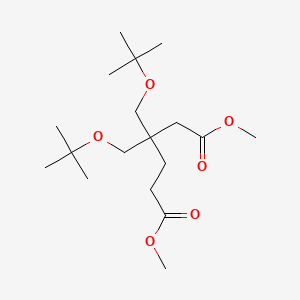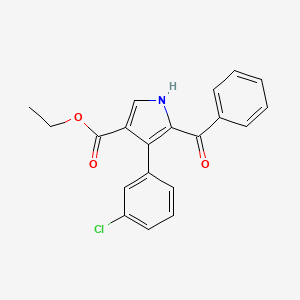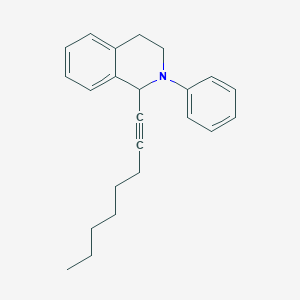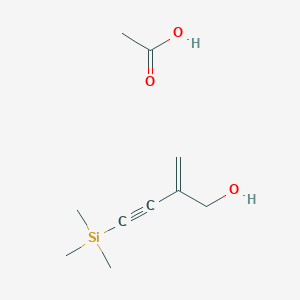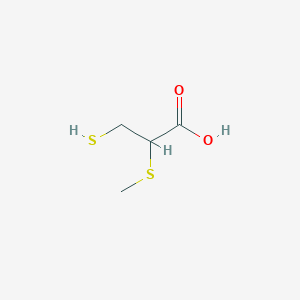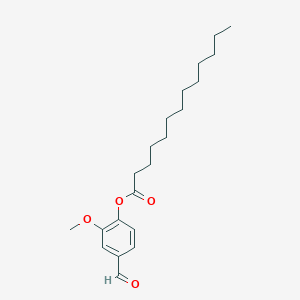
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester is a chemical compound with the molecular formula C21H32O4 It is an ester derivative of tridecanoic acid and 4-formyl-2-methoxyphenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tridecanoic acid, 4-formyl-2-methoxyphenyl ester typically involves esterification reactions. One common method is the reaction between tridecanoic acid and 4-formyl-2-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-carboxy-2-methoxyphenyl tridecanoate.
Reduction: 4-hydroxymethyl-2-methoxyphenyl tridecanoate.
Substitution: Various substituted phenyl tridecanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.
Mecanismo De Acción
The mechanism of action of tridecanoic acid, 4-formyl-2-methoxyphenyl ester involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit specific enzymes involved in microbial metabolism, further enhancing its antimicrobial efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Vanillin acetate: 4-formyl-2-methoxyphenyl acetate.
Tridecanoic acid: n-Tridecanoic acid.
4-formyl-2-methoxyphenol: Vanillin.
Uniqueness
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester is unique due to its combination of a long-chain fatty acid (tridecanoic acid) and an aromatic aldehyde (4-formyl-2-methoxyphenol). This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
765298-71-3 |
|---|---|
Fórmula molecular |
C21H32O4 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
(4-formyl-2-methoxyphenyl) tridecanoate |
InChI |
InChI=1S/C21H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-21(23)25-19-15-14-18(17-22)16-20(19)24-2/h14-17H,3-13H2,1-2H3 |
Clave InChI |
VKGXCDKSKWQZCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


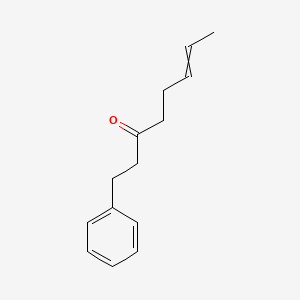
![1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene](/img/structure/B14210934.png)
![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)
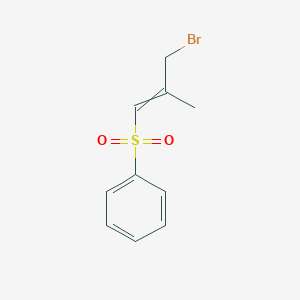
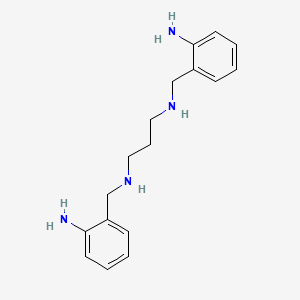
![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole](/img/structure/B14210959.png)
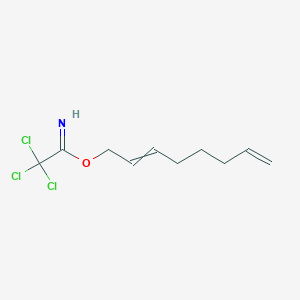
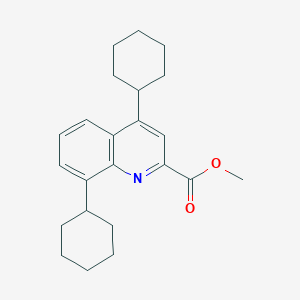
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
